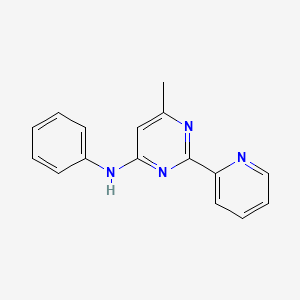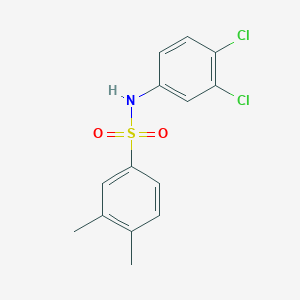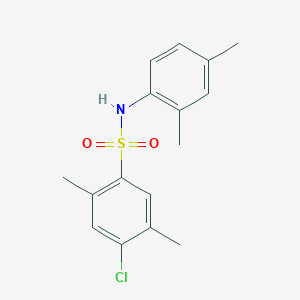
N-(2,6-diethylphenyl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-diethylphenyl)-2,4,6-trimethylbenzenesulfonamide, commonly known as DEET, is a popular insect repellent used worldwide. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has been extensively studied for its effectiveness in repelling insects. DEET has been used for over 60 years and is considered to be one of the most effective insect repellents available.
Mechanism of Action
The exact mechanism of action of DEET is not fully understood. It is believed to work by interfering with the insect's ability to detect the presence of humans or animals. DEET may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for finding a host.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and animals when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have some effects on the central nervous system, although the significance of these effects is not fully understood.
Advantages and Limitations for Lab Experiments
DEET is a widely used insect repellent and is readily available for use in laboratory experiments. It has been extensively studied for its effectiveness in repelling insects and has been shown to be effective against a wide range of species. However, DEET can be expensive and may not be suitable for use in all experiments.
Future Directions
There are several areas of research that could be explored in the future regarding DEET. These include:
1. Investigating the mechanism of action of DEET in more detail to better understand how it works to repel insects.
2. Developing new insect repellents that are more effective and have fewer side effects than DEET.
3. Studying the long-term effects of DEET exposure on humans and animals.
4. Investigating the effects of DEET on non-target species, such as beneficial insects and wildlife.
5. Exploring the potential use of DEET in other applications, such as agriculture and public health.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. While there are some limitations to its use, it remains one of the most effective insect repellents available. Further research is needed to better understand its mechanism of action and to explore its potential use in other applications.
Synthesis Methods
DEET can be synthesized by reacting 2,4,6-trimethylbenzenesulfonyl chloride with 2,6-diethylphenol in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
Scientific Research Applications
DEET has been extensively studied for its effectiveness in repelling insects such as mosquitoes, ticks, and biting flies. It is commonly used in insect repellent products such as sprays, lotions, and wipes. DEET has been shown to be effective in repelling insects for several hours, depending on the concentration used.
properties
IUPAC Name |
N-(2,6-diethylphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-6-16-9-8-10-17(7-2)18(16)20-23(21,22)19-14(4)11-13(3)12-15(19)5/h8-12,20H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWRFGJJEDBZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-2,4,6-trimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)


![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)



![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)

![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)

![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)